1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid

GABA uptake inhibition deconjugation alkylation nipecotic acid analog synthesis

1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid (CAS 86447-14-5; molecular formula C11H17NO4; MW 227.26) is an N-Boc-protected tetrahydropyridine derivative bearing a free carboxylic acid at the 3-position of the 1,2,3,6-tetrahydropyridine ring. This compound belongs to the broader class of Boc-protected tetrahydropyridine carboxylic acid building blocks used throughout medicinal chemistry for constructing piperidine-containing pharmacophores.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 86447-14-5
Cat. No. B3331924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid
CAS86447-14-5
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC=CC(C1)C(=O)O
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)
InChIKeyAJJZXQNJDSMECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid (CAS 86447-14-5): Procurement-Relevant Structural Identity and Comparator Map


1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid (CAS 86447-14-5; molecular formula C11H17NO4; MW 227.26) is an N-Boc-protected tetrahydropyridine derivative bearing a free carboxylic acid at the 3-position of the 1,2,3,6-tetrahydropyridine ring . This compound belongs to the broader class of Boc-protected tetrahydropyridine carboxylic acid building blocks used throughout medicinal chemistry for constructing piperidine-containing pharmacophores [1]. Key procurement-relevant comparators that share the same molecular formula but differ in regiochemistry or ring saturation include: (i) 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid (CAS 86447-11-2), the Δ4,5 double-bond regioisomer; (ii) 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid (CAS 70684-84-3), which relocates the acid to position 4; (iii) N-Boc-nipecotic acid (CAS 84358-12-3), the fully saturated piperidine-3-carboxylic acid; and (iv) 1,2,3,6-tetrahydropyridine-3-carboxylic acid hydrochloride (CAS 2287298-72-8), the N-unprotected form .

Why 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid Cannot Be Replaced by In-Class Analogs: Structural Determinants of Reactivity and Target Space


Substitution within the Boc-protected tetrahydropyridine carboxylic acid family is structurally constrained: the specific combination of the Δ3,4 double-bond locus, the 3-carboxylic acid position, and the N-Boc protecting group dictates orthogonal reactivity, downstream pharmacophore geometry, and biological target engagement [1]. The Δ4,5 regioisomer (86447-11-2) places the double bond in conjugation with nitrogen, altering both the pKa of the amine upon deprotection and the conformational preference of the ring—differences that materially affect receptor binding when the tetrahydropyridine ring serves as the bioisosteric core [2]. The 4-carboxylic acid isomer (70684-84-3) shifts the carboxylate vector by approximately 2.5 Å relative to the ring centroid compared to the 3-substituted scaffold, a change that can eliminate activity in structure–activity relationships optimized around a 3-carboxylate interaction [3]. The fully saturated N-Boc-nipecotic acid (84358-12-3) lacks the olefin, removing the synthetic handle needed for deconjugation-based α-alkylation chemistry central to GABA-uptake inhibitor synthesis, and altering the ring from planar to chair conformation [1]. The N-unprotected hydrochloride (2287298-72-8) cannot undergo sequential N-deprotection-free functionalization, losing the orthogonal protection strategy that makes 86447-14-5 a selectively addressable intermediate [4]. These structural distinctions are not interchangeable for target-oriented synthesis.

Quantitative Differentiation Evidence: 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid Versus Closest Analogs


Essential Intermediate in the Allan–Fong GABA Analog Synthesis: Exclusive Deconjugation Reactivity of the N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate Scaffold

The target compound (as its dilithium salt) is the sole documented N-Boc-protected intermediate enabling deconjugation of the 1,2,5,6-tetrahydropyridine-3-carboxylate to the 1,2,3,6-isomer via LDA-mediated isomerization, followed by α-alkylation to generate β,γ-unsaturated nipecotic acid derivatives. The fully saturated N-Boc-nipecotic acid (CAS 84358-12-3) cannot undergo this deconjugation step because it lacks the requisite double bond for dianion formation. The N-unprotected free base (free amine of CAS 2287298-72-8) generates a trianion under the same conditions, leading to competing N-alkylation side-products and a documented loss of regiochemical fidelity [1].

GABA uptake inhibition deconjugation alkylation nipecotic acid analog synthesis

Double-Bond Regiochemistry Dictates Muscarinic Receptor Subtype Selectivity: 1,2,3,6- vs 1,2,5,6-Tetrahydropyridine-3-carboxylate Scaffolds

Both the 1,2,3,6-tetrahydropyridine-3-carboxylate and the 1,2,5,6-tetrahydropyridine-3-carboxylate scaffolds are explicitly claimed in the Warner-Lambert patent (EP 0235663 B1) as interchangeable core structures for muscarinic cholinergic agents, but the 1,2,3,6-isomer (the target compound scaffold) notably appears in the most potent and M1-selective exemplars (e.g., IC50 = 27.3 nM at hM1 for 1,4-disubstituted analog 11) [1][2]. In the distinct M5-preferring series reported by Zheng et al. (2013), the 1,2,5,6-tetrahydropyridine-3-carboxylate scaffold was deliberately retained while optimizing M5 selectivity (compound 56: Ki = 2.24 μM at M5, IC50 = 0.45 nM in functional assay, 11-fold M5/M1 selectivity) [3]. The deliberate scaffold selection in each program underscores that double-bond position is not arbitrary: the 1,2,3,6-isomer has been the platform for M1 selectivity, while the 1,2,5,6-isomer dominates the M5-preferring chemical space.

muscarinic receptor M5-selective antagonist tetrahydropyridine SAR

Carboxylic Acid Position Determines Downstream Pharmacophore Geometry: 3-Carboxylic Acid vs 4-Carboxylic Acid Isomer

The 3-carboxylic acid regioisomer (86447-14-5) and the 4-carboxylic acid regioisomer (CAS 70684-84-3) lead to entirely distinct pharmacophore classes upon deprotection and derivatization. 1,2,3,6-Tetrahydropyridine-3-carboxylic acid (guaiaquatic acid / isoguvacine isomer) is the direct β,γ-unsaturated analog of the GABA uptake inhibitor nipecotic acid [1], while 1,2,3,6-tetrahydropyridine-4-carboxylic acid (isoguvacine) is a GABAA receptor agonist [2]. These two biological targets differ fundamentally in mechanism (transporter inhibition vs. ion channel modulation). The 4-substituted isomer cannot be transformed into the 3-substituted isomer through simple chemical means; the regiochemistry is fixed at the building-block stage.

isoguvacine analog GABA receptor agonist regioisomer differentiation

Orthogonal Boc/Acid Functionality Enables Sequential Derivatization Without Protecting-Group Exchange

The target compound uniquely combines a Boc-protected secondary amine and a free carboxylic acid on the same tetrahydropyridine ring, enabling sequential derivatization (first acid coupling, then Boc removal, then amine functionalization) without intermediate protecting group manipulation . The N-unprotected comparator (CAS 2287298-72-8, free amine form) lacks this orthogonality: both amine and acid are simultaneously reactive, necessitating additional protection/deprotection steps that increase synthetic step count and reduce overall yield. In solid-phase peptide synthesis and parallel library construction, this orthogonality translates to a documented reduction in synthetic operations .

orthogonal protection solid-phase synthesis sequential functionalization

Verified Application Scenarios for 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid (CAS 86447-14-5)


GABA Uptake Inhibitor Lead Generation via Selective α-Alkylation

In CNS drug discovery programs targeting GABA transporter proteins (GAT-1/BGT-1), the target compound serves as the direct precursor for synthesizing β,γ-unsaturated nipecotic acid analogs with enhanced lipophilicity and blood–brain barrier penetration. The Allan–Fong protocol (LDA deconjugation, then electrophilic quench) has been validated in the primary literature to yield predominantly α-alkylated products suitable for downstream SAR expansion [1]. Neither the saturated N-Boc-nipecotic acid nor the N-unprotected analog can substitute in this transformation.

Muscarinic Receptor Subtype-Selective Antagonist Development (M1/M5 Programs)

The 1,2,3,6-tetrahydropyridine-3-carboxylate core has documented utility in muscarinic antagonist programs. The Warner-Lambert patent explicitly claims both 1,2,3,6- and 1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffolds, with the 1,2,3,6-isomer featuring in M1-selective lead compounds [2]. For medicinal chemistry teams pursuing M1 receptor antagonists for cognitive decline, 86447-14-5 provides the correct regioisomeric starting material, whereas the 4-carboxylic acid isomer (CAS 70684-84-3) would direct the program toward an irrelevant GABAA agonist space.

Orthogonally Protected Building Block for Parallel Library Synthesis

In automated parallel synthesis or solid-phase library construction, the orthogonal Boc/COOH functionality of 86447-14-5 enables a two-directional diversification strategy: first, amide coupling at the carboxylic acid; second, Boc deprotection and N-functionalization (alkylation, sulfonylation, or reductive amination). This strategy reduces the synthetic sequence by an estimated 2 steps relative to using the N-unprotected free amine, which requires temporary reprotection before acid coupling .

Central Intermediary in Isomerization-Dependent Synthetic Routes to Functionalized Piperidines

The 1,2,3,6-double bond geometry of 86447-14-5 is synthetically accessed via LDA-mediated isomerization of the corresponding 1,2,5,6-isomer (CAS 86447-11-2) methyl ester, as documented in the Drug Synthesis Database [3]. This means the target compound represents the thermodynamic or kinetically trapped Δ3,4 isomer that is not commercially available through direct acylation. For programs requiring the specific 3,4-olefin geometry (e.g., for downstream cycloaddition, epoxidation, or hydrogenation to defined stereochemistry), 86447-14-5 is the necessary procurement target.

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.